

A Spectroscopic Comparison of 4-Bromo-5-phenyloxazole and Its Derivatives

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Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **4-Bromo-5-phenyloxazole** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction

4-Bromo-5-phenyloxazole and its analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. A thorough understanding of their spectroscopic characteristics is fundamental for synthesis, quality control, and the interpretation of structure-activity relationships. This guide summarizes and compares the spectral data of several key derivatives, providing a valuable resource for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-5-phenyloxazole** and a selection of its derivatives. The data for the parent compound is inferred from closely related structures, while the data for the derivatives is compiled from published literature.^[1]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Compound	Ar-H (ppm)	Phenyl-H (ppm)	Other Protons (ppm)
4-Bromo-5-phenyloxazole (Predicted)	7.90-7.30 (m)	7.90-7.30 (m)	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	8.09-8.08 (m, 2H), 7.97 (d, J=8.5Hz, 2H), 7.79 (d, J=8.5 Hz, 2H)	7.60-7.58 (m, 3H)	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	7.92-7.88 (m, 4H)	7.38-7.33 (m, 5H)	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	8.03-8.00 (m, 4H), 7.64 (d, J = 8.5 Hz, 2H)	7.13 (d, J = 8.5 Hz, 2H)	3.85 (s, 3H, -OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Compound	C=N (ppm)	Oxazole C (ppm)	Aromatic C (ppm)	Other C (ppm)
4-Bromo-5-phenyloxazole (Predicted)	~160	~145, ~127, ~112	132-125	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	159.9	144.9, 122.5, 113.2, 110.9	132.2, 131.6, 129.3, 127.1, 126.3	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	162.7	150.0, 116.6	140.2, 136.2, 133.5, 133.4, 133.2, 131.9, 131.0, 130.2, 129.2, 128.5	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	161.7, 159.9	144.0, 117.9, 112.8	133.3, 129.1, 128.1, 126.5, 126.2, 125.2, 114.6	55.4 (-OCH ₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

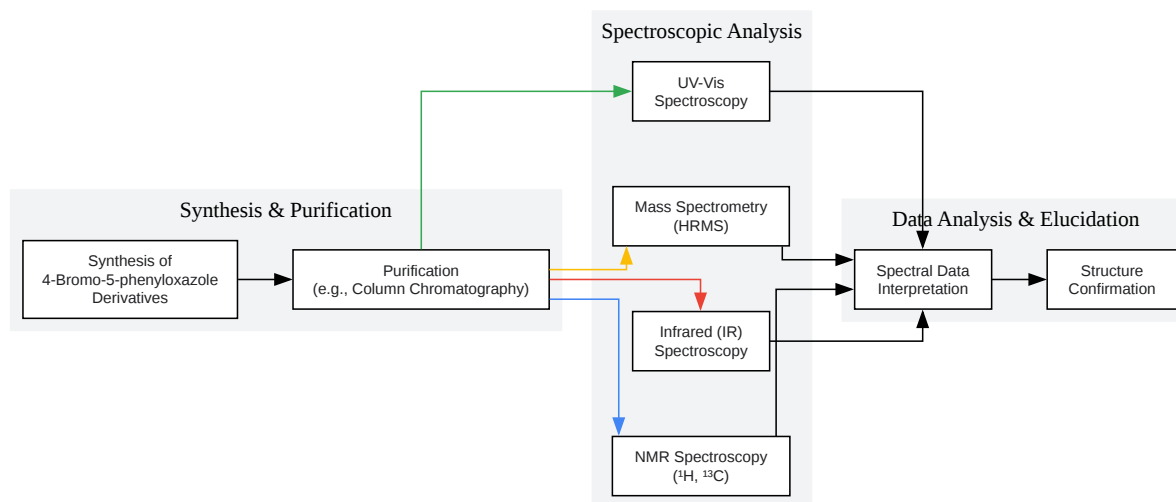
Compound	C=N Stretch	C=C Stretch (Aromatic)	C-O-C Stretch (Oxazole)	C-Br Stretch
4-Bromo-5-phenyloxazole (Predicted)	~1610	~1500-1400	~1070	~680
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	1547	1478, 1447	1077	684
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	1598	1477	1081	665
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	1608	1492, 1461	1055	685

Table 4: UV-Visible and Mass Spectrometry Data

Compound	λ_{max} (nm)	Molecular Formula	Calculated Mass [M+H] ⁺	Found Mass [M+H] ⁺
4-Bromo-5-phenyloxazole	~330-350	C ₉ H ₆ BrNO	223.9654	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	343	C ₁₅ H ₉ Br ₂ NO	377.9129	377.9123
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	331	C ₁₅ H ₉ BrClNO	333.9632	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	-	C ₁₆ H ₁₁ BrClNO ₂	363.9738	363.9758

Experimental Workflow and Methodologies

The characterization of **4-Bromo-5-phenyloxazole** and its derivatives follows a logical spectroscopic workflow to ensure accurate structural elucidation.



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Caption: Workflow for the spectroscopic characterization of organic compounds.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For ^{13}C NMR, spectra were recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were collected in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10^{-5} M.
- **Instrumentation:** UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
- **Data Acquisition:** The absorbance was measured over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λ_{max}) was determined.

4. Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- **Data Acquisition:** Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ions. The measured mass-to-charge ratios (m/z) were compared with the calculated values for the expected molecular formulas.

Discussion of Spectroscopic Trends

- **^1H NMR:** The aromatic protons of the phenyl and substituted phenyl rings typically appear in the downfield region (7.0-8.5 ppm). The chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (e.g., -Br, -Cl) tend to shift the

signals of nearby protons to higher ppm values, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.

- ¹³C NMR: The carbon atoms of the oxazole ring and the aromatic rings resonate in the range of 110-165 ppm. The position of the C=N carbon is typically around 160 ppm. Substituent effects are also evident in the ¹³C NMR spectra, providing valuable information about the electronic environment of the carbon atoms.
- IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the C=N stretching of the oxazole ring (around 1600 cm⁻¹) and the C=C stretching of the aromatic rings (1500-1400 cm⁻¹). The C-O-C stretching of the oxazole ring is typically observed in the 1100-1050 cm⁻¹ region. The presence of a C-Br bond is indicated by a band in the lower frequency region (around 700-650 cm⁻¹).
- UV-Vis Spectroscopy: The UV-Vis spectra of these conjugated systems exhibit absorption maxima in the range of 330-370 nm, corresponding to π - π^* electronic transitions.^[1] The position of the λ_{max} is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.
- Mass Spectrometry: The mass spectra of brominated compounds are characterized by the presence of isotopic peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a key diagnostic feature for identifying bromine-containing molecules.

Conclusion

This guide provides a comparative overview of the key spectroscopic features of **4-Bromo-5-phenyloxazole** and its derivatives. The presented data and experimental protocols serve as a valuable resource for the identification, characterization, and further investigation of this class of compounds. The observed spectroscopic trends are consistent with the principles of structure-property relationships and can aid in the rational design of new oxazole-based molecules with desired chemical and biological properties.

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References

- 1. rsc.org [rsc.org]
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